molecular formula C15H10ClN3O4 B11100112 2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11100112
M. Wt: 331.71 g/mol
InChI Key: NBYJXOHQILZAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzylamine with 5-nitroisophthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound.

Chemical Reactions Analysis

2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the isoindole ring and formation of smaller fragments.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving isoindole derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and the isoindole ring are key structural features that contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:

    2-{[(2-bromophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.

    2-{[(2-fluorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a fluorine atom instead of chlorine.

    2-{[(2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of chlorine.

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10ClN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2

InChI Key

NBYJXOHQILZAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.